molecular formula C13H14N2O2 B8542627 5-Methyl-1-(2-phenylethyl)pyrazole-4-carboxylic acid

5-Methyl-1-(2-phenylethyl)pyrazole-4-carboxylic acid

Cat. No.: B8542627
M. Wt: 230.26 g/mol
InChI Key: QPQKNFXJKPAPBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methyl-1-(2-phenylethyl)pyrazole-4-carboxylic acid is a useful research compound. Its molecular formula is C13H14N2O2 and its molecular weight is 230.26 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H14N2O2

Molecular Weight

230.26 g/mol

IUPAC Name

5-methyl-1-(2-phenylethyl)pyrazole-4-carboxylic acid

InChI

InChI=1S/C13H14N2O2/c1-10-12(13(16)17)9-14-15(10)8-7-11-5-3-2-4-6-11/h2-6,9H,7-8H2,1H3,(H,16,17)

InChI Key

QPQKNFXJKPAPBS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1CCC2=CC=CC=C2)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of methyl 5-methyl-1-phenethyl-1H-pyrazole-4-carboxylate (177 mg, 0.72 mmol), lithium hydroxide monohydrate (111 mg, 2.62 mmol), tetrahydrofuran (5 mL), methanol (1 mL) and water (1 mL) was stirred at 20° C. for 4 hours. The mixture was acidified to pH=1 with concentrated hydrochloric acid and then extracted with ethyl acetate (15 mL×3). The combined organic phase was dried by sodium sulfate, and then filtered. The filtrate was concentrated in vacuum and separated by HPLC (condition: column AD-H (20 mm*250 mm*5 μm), hexane:ethanol (0.2% DEA)=50:50, flow rate: 13 mL/min) to give 5-methyl-1-phenethyl-1H-pyrazole-4-carboxylic acid (60 mg, 36%). LRMS (M+H+) m/z: calcd. 230.11; found 230.
Name
methyl 5-methyl-1-phenethyl-1H-pyrazole-4-carboxylate
Quantity
177 mg
Type
reactant
Reaction Step One
Name
lithium hydroxide monohydrate
Quantity
111 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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